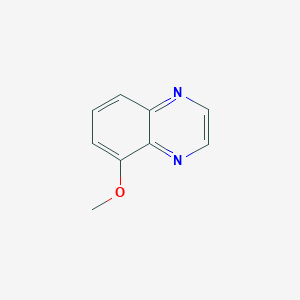

5-Methoxyquinoxaline

概要

説明

5-Methoxyquinoxaline is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is a derivative of quinoxaline, a class of compounds that have been studied for their diverse biological activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-methoxybenzene-1,2-diamine with oxaldehyde in water at room temperature . Sodium hydrogensulfite is added slowly to this solution, and the mixture is stirred for 15 minutes . The insoluble solids are filtered out, and the filtrate is extracted with dichloromethane . The organic phases are combined, washed with brine, and dried over sodium sulfate . The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to yield this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core with a methoxy group attached at the 5-position . The quinoxaline core is a bicyclic compound made up of a benzene ring fused to a pyrazine ring .Physical And Chemical Properties Analysis

This compound has a melting point of 72-73°C and a predicted boiling point of 283.3±20.0°C . Its density is predicted to be 1.195±0.06 g/cm3 . The pKa value is predicted to be 1.22±0.30 .科学的研究の応用

Serotonin Type-3 Receptor Antagonists : Compounds similar to 5-Methoxyquinoxaline, such as 3-methoxyquinoxalin-2-carboxamides, have been designed as 5-HT3 receptor antagonists and show promise in pharmacological evaluations. These compounds exhibit antagonism activities greater than standard 5-HT3 antagonists like ondansetron (Mahesh et al., 2012).

Antidepressant-like Effects : Studies have shown that certain 5-HT3 receptor antagonists derived from this compound, like N-(benzo[d]thiazol-2-yl)-3-methoxyquinoxalin-2-carboxamide (6z), demonstrate significant antidepressant-like effects in both acute and chronic murine models of depression. These effects may be related to modulation of the hypothalamic-pituitary-adrenal axis and attenuation of brain oxidative damage (Gupta et al., 2014).

Anxiolytic Potential : Novel 5-HT3 receptor antagonists like QCM-13 (N-cyclohexyl-3-methoxyquinoxalin-2-carboxamide) have shown potential as anxiolytics in behavioral tests. These compounds demonstrate significant increases in behavioral parameters related to anxiety reduction (Gupta et al., 2015).

Tubulin-Polymerization Inhibitors : In cancer research, derivatives of this compound, like 6-methoxy-1,2,3,4-tetrahydroquinoline, have been modified to produce compounds that inhibit tubulin polymerization and demonstrate significant in vitro cytotoxic activity. These compounds offer a novel approach to targeting the colchicine site in cancer cells (Wang et al., 2014).

Antiviral Effects : Though not directly related to this compound, 5-methoxymethyl-2′-deoxyuridine (MMUdR) has shown antiviral activity against herpes simplex virus type 1. This suggests potential antiviral applications for methoxy-substituted compounds (Babiuk et al., 1975).

Psychedelic Applications : 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which is structurally related, has been studied for its psychoactive and potential psychotherapeutic effects. Its use is associated with subjective improvement in depression and anxiety (Davis et al., 2019).

将来の方向性

特性

IUPAC Name |

5-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-9(8)11-6-5-10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWMPGZCEXPDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=CN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531074 | |

| Record name | 5-Methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19506-17-3 | |

| Record name | 5-Methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

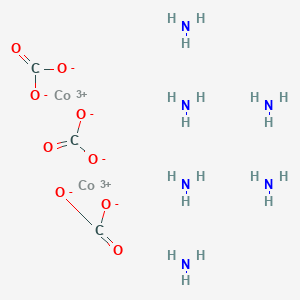

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

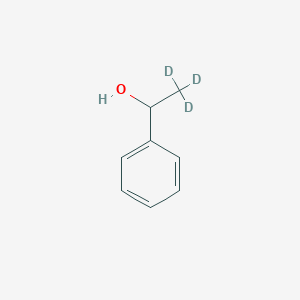

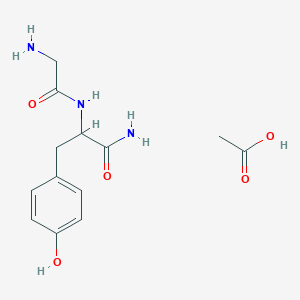

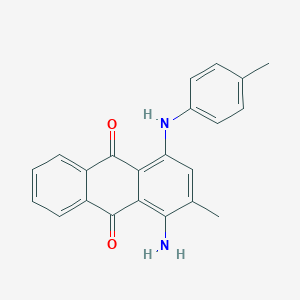

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Azaspiro[4.5]decane](/img/structure/B94499.png)

![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)